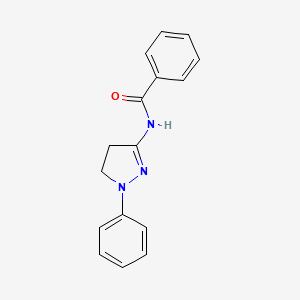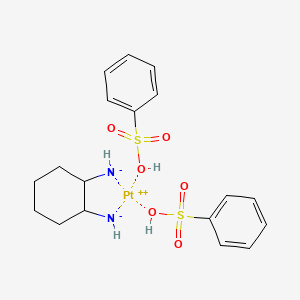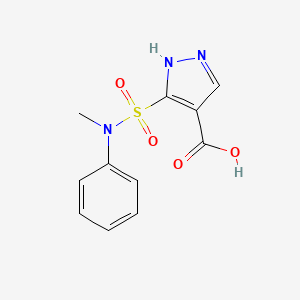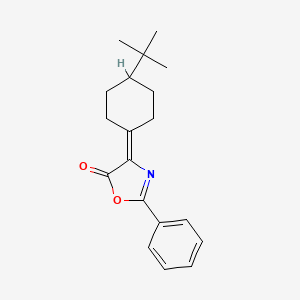
4-(4-tert-Butylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one is a complex organic compound with a unique structure that combines a cyclohexylidene ring, a tert-butyl group, and an oxazol-5(4H)-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclohexylidene ring: This can be achieved through the reaction of a suitable cyclohexanone derivative with a tert-butyl group under acidic conditions.
Introduction of the oxazol-5(4H)-one moiety: This step involves the cyclization of an appropriate precursor, such as a phenyl-substituted amide, under basic conditions to form the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反应分析
Types of Reactions
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound can act as an inhibitor of certain enzymes, affecting their activity and function.
Receptor binding: It may bind to specific receptors, modulating their signaling pathways.
Pathway modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
4-tert-Butylcyclohexanol: A related compound with a similar cyclohexylidene structure but lacking the oxazol-5(4H)-one moiety.
4-tert-Butylcyclohexanone: Another similar compound that differs in the presence of a ketone group instead of the oxazol-5(4H)-one ring.
Uniqueness
4-(4-(tert-Butyl)cyclohexylidene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
93832-76-9 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-(4-tert-butylcyclohexylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)15-11-9-13(10-12-15)16-18(21)22-17(20-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 |
InChI 键 |
FRSWCKBQPNEKAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


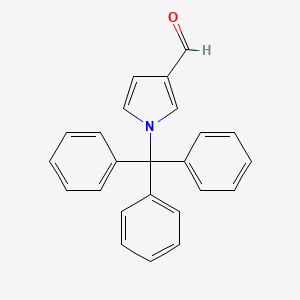
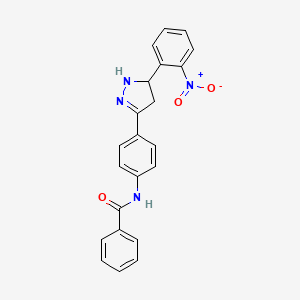

![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
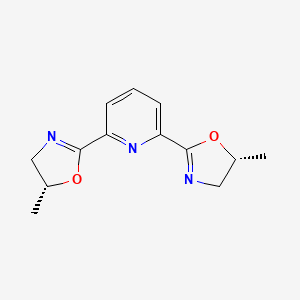
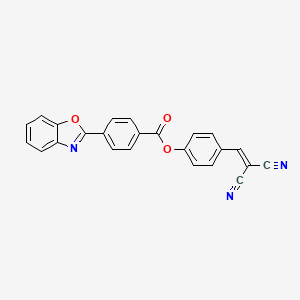

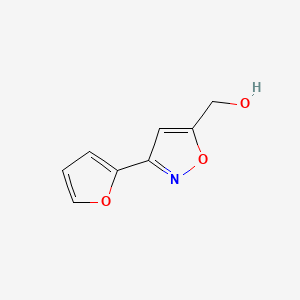
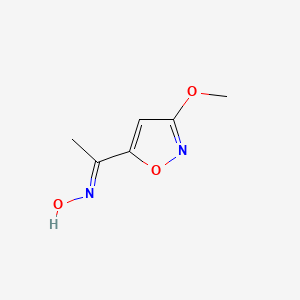
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
